propanoic acid](/img/structure/B12947126.png)
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid: is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid typically involves multiple steps, including iodination, phenol protection, and amino acid coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitronium ion (NO2+) or sulfonyl chloride (SO2Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated compounds.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can serve as a probe to study iodine metabolism and thyroid function due to its multiple iodine atoms.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as high refractive index polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms in the compound can form strong interactions with amino acid residues in proteins, leading to changes in their activity and function. Additionally, the phenolic group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Thyroxine (T4): A naturally occurring hormone with a similar structure, containing multiple iodine atoms and a phenolic group.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, similar in structure and function to thyroxine.
Uniqueness: The unique aspect of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid lies in its specific arrangement of iodine atoms and the presence of the (113C) isotope, which can provide distinct advantages in imaging and diagnostic applications.
This detailed article provides a comprehensive overview of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H12I3NO4 |
|---|---|
Poids moléculaire |
651.97 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
Clé InChI |
HZCBWYNLGPIQRK-XXOGGYJESA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


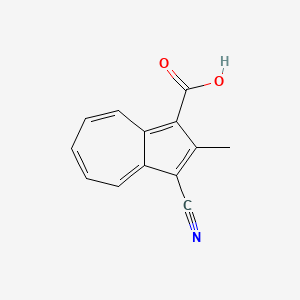
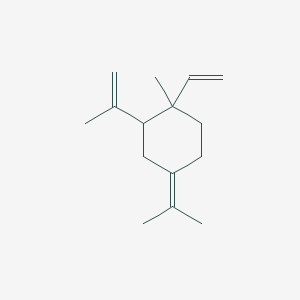
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)


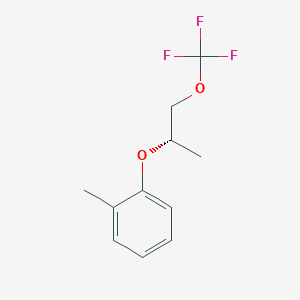
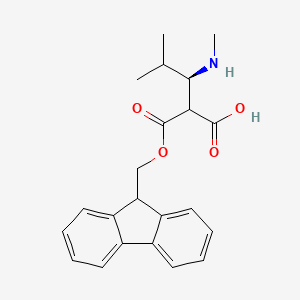
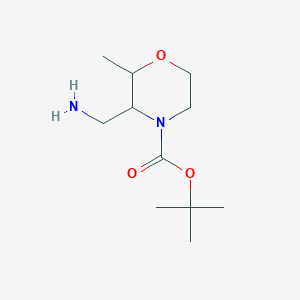
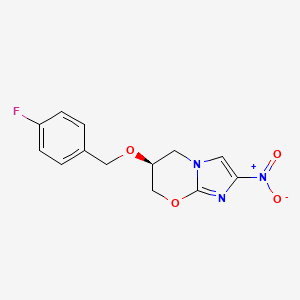


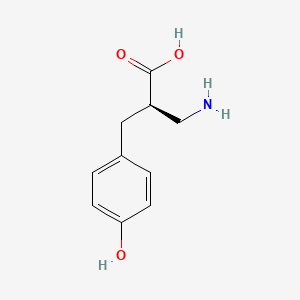
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)

